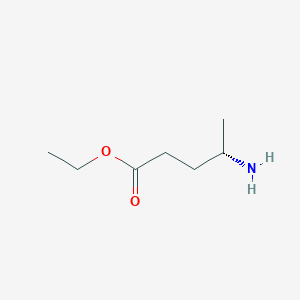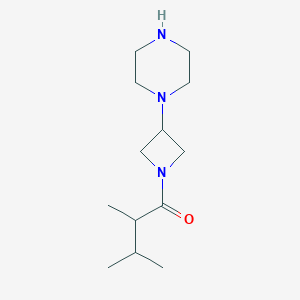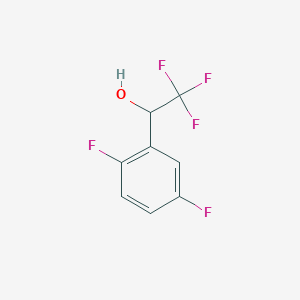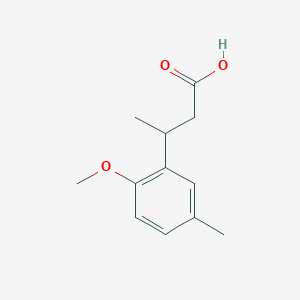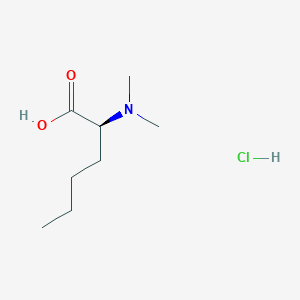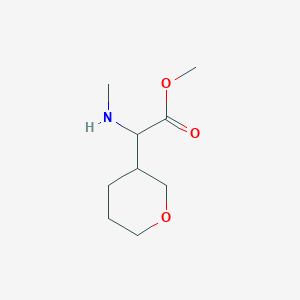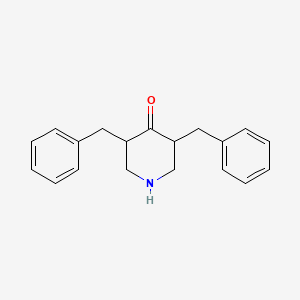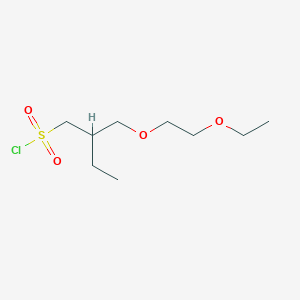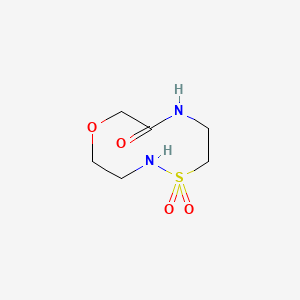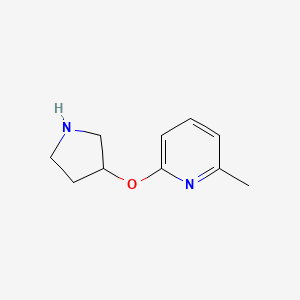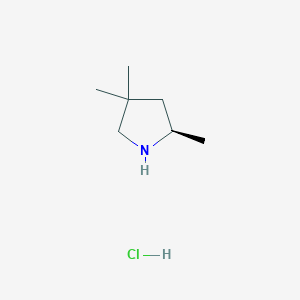![molecular formula C19H19NO2 B13522362 Tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate](/img/structure/B13522362.png)
Tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group and an ethynyl linkage to an aminophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(2-aminophenyl)ethynylbenzene.
Reaction with Tert-butyl Benzoate: The intermediate is then reacted with tert-butyl benzoate under specific conditions to form the final product.
Catalysts and Solvents: Common catalysts used in this synthesis include palladium-based catalysts, and solvents such as tetrahydrofuran or dimethylformamide are often employed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and protein binding.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl linkage and aminophenyl group play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 4-(2-amino-ethyl)-benzoate
- Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: Tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate is unique due to its ethynyl linkage, which imparts distinct chemical reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in specific scientific and industrial applications.
Eigenschaften
Molekularformel |
C19H19NO2 |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
tert-butyl 4-[2-(2-aminophenyl)ethynyl]benzoate |
InChI |
InChI=1S/C19H19NO2/c1-19(2,3)22-18(21)16-12-9-14(10-13-16)8-11-15-6-4-5-7-17(15)20/h4-7,9-10,12-13H,20H2,1-3H3 |
InChI-Schlüssel |
KXRBGKCZZSFBKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


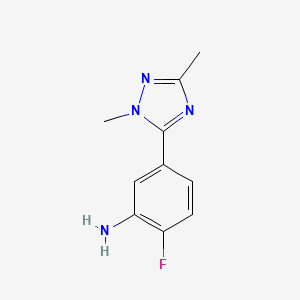
![3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid](/img/structure/B13522285.png)
